![molecular formula C16H20N2OS B2957337 (Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 392245-13-5](/img/structure/B2957337.png)
(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-2(3H)-one derivatives seem to involve 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides .Scientific Research Applications
Cytotoxic Activity in Cancer Research
This compound has been explored for its potential cytotoxic effects against cancer cell lines. In particular, derivatives of benzo[d]thiazol have shown promising results in inhibiting the growth of various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The cytotoxic activity is a critical aspect of cancer pharmacology, as it helps in the development of new chemotherapeutic agents.
Antibacterial Applications
The antibacterial properties of benzo[d]thiazol derivatives have been studied, with some compounds exhibiting good to moderate antibacterial activity . This makes them valuable for further research into new antibiotics, especially in an era where antibiotic resistance is a growing concern.
G-Quadruplex Targeting
Compounds with a benzothiazole moiety have been used as fluorogenic probes for targeting G-quadruplex structures within nucleic acids . These structures are of significant interest due to their implications in various biological processes, including the regulation of gene expression and the maintenance of genomic stability.
Organic Synthesis
Benzo[d]thiazol derivatives are used as intermediates in organic synthesis. They can participate in various chemical reactions, including cycloadditions, to yield new compounds with potential applications in medicinal chemistry and materials science .
Molecular Imaging
The fluorescent properties of certain benzo[d]thiazol compounds make them suitable for molecular imaging applications. They can be used to visualize biological molecules or processes in live cells, aiding in the study of cellular functions and disease pathology .
Future Directions
The future directions for research on benzo[d]thiazol-2(3H)-one derivatives could involve further exploration of their potential applications in cancer therapy . Additionally, the development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists .
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-8-9-13-14(10-11)20-16(18(13)2)17-15(19)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIHRSEBXJKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide |
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